In Vitro DPP-4 Inhibitory Potency: Evogliptin Exhibits Sub-Nanomolar IC50 and Ki, Demonstrating Superior Potency to Sitagliptin
Evogliptin's inhibitory potency against recombinant human DPP-4, quantified by IC50 and Ki, is demonstrably higher than that of sitagliptin. In a direct comparative assay using human plasma, evogliptin inhibited DPP-4 with an IC50 of 3.0 ng/mL (7.5 nM) and an IC80 of 6.8 ng/mL (16.9 nM), whereas sitagliptin required concentrations of 13.9 ng/mL (34.1 nM) and 46.3 ng/mL (113.7 nM) to achieve the same levels of inhibition [1]. This translates to an approximate 10-fold greater potency for evogliptin based on IC50 values [2].
| Evidence Dimension | DPP-4 Inhibition (Human Plasma) |
|---|---|
| Target Compound Data | IC50: 3.0 ng/mL (7.5 nM); IC80: 6.8 ng/mL (16.9 nM) |
| Comparator Or Baseline | Sitagliptin: IC50: 13.9 ng/mL (34.1 nM); IC80: 46.3 ng/mL (113.7 nM) |
| Quantified Difference | Evogliptin IC50 is approximately 4.5-fold lower (more potent) than sitagliptin IC50 (7.5 nM vs. 34.1 nM). |
| Conditions | In vitro assay using human plasma DPP-4 activity |
Why This Matters
Higher potency at lower drug concentrations may reduce the required clinical dose, potentially minimizing off-target effects and improving safety margins.
- [1] RxReasoner. Evogliptin Pharmacology: Comparisons of inhibitory potencies of Evogliptin and Sitagliptin against human plasma DPP4 activity. View Source
- [2] MIMS Thailand. Suganon (evogliptin) Mechanism of Action: IC50 and Ki values. View Source
